molecular formula C8H6BrClN2O B1413146 8-Bromo-1,8a-dihydroimidazo[1,2-a]pyridine-2-carbonyl chloride CAS No. 1984062-79-4

8-Bromo-1,8a-dihydroimidazo[1,2-a]pyridine-2-carbonyl chloride

Cat. No.: B1413146
CAS No.: 1984062-79-4
M. Wt: 261.5 g/mol
InChI Key: GMWPQYIWUKYZPS-UHFFFAOYSA-N
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Description

8-Bromo-1,8a-dihydroimidazo[1,2-a]pyridine-2-carbonyl chloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is characterized by a fused bicyclic structure, which includes a bromine atom and a carbonyl chloride functional group. The imidazo[1,2-a]pyridine scaffold is known for its wide range of applications in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-1,8a-dihydroimidazo[1,2-a]pyridine-2-carbonyl chloride typically involves the functionalization of the imidazo[1,2-a]pyridine core. One common method is the radical reaction approach, which can be catalyzed by transition metals or achieved through metal-free oxidation and photocatalysis strategies . The reaction conditions often include the use of brominating agents and chlorinating reagents to introduce the bromine and carbonyl chloride groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors such as 2-aminopyridine and aldehydes. The condensation of these precursors, followed by bromination and chlorination steps, can yield the desired product. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-1,8a-dihydroimidazo[1,2-a]pyridine-2-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Bromo-1,8a-dihydroimidazo[1,2-a]pyridine-2-carbonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-1,8a-dihydroimidazo[1,2-a]pyridine-2-carbonyl chloride involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins by binding to their active sites. This interaction can disrupt essential biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-1,8a-dihydroimidazo[1,2-a]pyridine-2-carbonyl chloride is unique due to the presence of both bromine and carbonyl chloride functional groups, which confer distinct reactivity and biological properties. This combination of functional groups allows for diverse chemical modifications and the development of novel derivatives with enhanced activity .

Properties

IUPAC Name

8-bromo-1,8a-dihydroimidazo[1,2-a]pyridine-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2O/c9-5-2-1-3-12-4-6(7(10)13)11-8(5)12/h1-4,8,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWPQYIWUKYZPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(NC2C(=C1)Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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